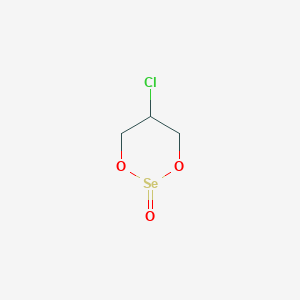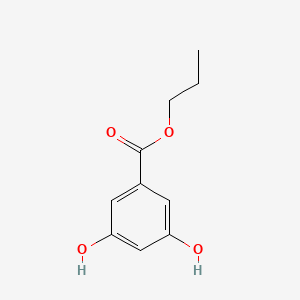
Propyl 3,5-dihydroxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propyl 3,5-dihydroxybenzoate is an ester derivative of 3,5-dihydroxybenzoic acid, also known as α-resorcylic acid. This compound is characterized by the presence of two hydroxyl groups attached to the benzene ring at the 3 and 5 positions, and a propyl ester group at the carboxyl position. It is a colorless solid that is soluble in organic solvents and has various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Propyl 3,5-dihydroxybenzoate can be synthesized through the esterification of 3,5-dihydroxybenzoic acid with propanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where 3,5-dihydroxybenzoic acid and propanol are reacted in the presence of a suitable catalyst. The reaction mixture is then subjected to purification steps such as distillation and crystallization to obtain the pure ester product.
Analyse Des Réactions Chimiques
Types of Reactions
Propyl 3,5-dihydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be used in anhydrous solvents.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Quinones and carboxylic acids.
Reduction: Alcohols and aldehydes.
Substitution: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
Propyl 3,5-dihydroxybenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant properties and its role in cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the formulation of cosmetics and pharmaceuticals due to its preservative properties.
Mécanisme D'action
The mechanism of action of propyl 3,5-dihydroxybenzoate involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, thereby protecting cells from oxidative damage.
Enzyme Inhibition: It can inhibit certain enzymes involved in inflammatory pathways, reducing inflammation.
Antimicrobial Activity: It disrupts the cell membranes of microorganisms, leading to cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3,5-dihydroxybenzoate: Similar structure but with a methyl ester group instead of a propyl ester.
Ethyl 3,5-dihydroxybenzoate: Similar structure but with an ethyl ester group instead of a propyl ester.
3,4-Dihydroxybenzoic acid: Similar structure but with hydroxyl groups at the 3 and 4 positions.
Uniqueness
Propyl 3,5-dihydroxybenzoate is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity compared to its methyl and ethyl counterparts. The propyl group may also enhance its lipophilicity, making it more effective in certain applications.
Propriétés
Numéro CAS |
37622-58-5 |
|---|---|
Formule moléculaire |
C10H12O4 |
Poids moléculaire |
196.20 g/mol |
Nom IUPAC |
propyl 3,5-dihydroxybenzoate |
InChI |
InChI=1S/C10H12O4/c1-2-3-14-10(13)7-4-8(11)6-9(12)5-7/h4-6,11-12H,2-3H2,1H3 |
Clé InChI |
LFHYUORJDCHLPQ-UHFFFAOYSA-N |
SMILES canonique |
CCCOC(=O)C1=CC(=CC(=C1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dispiro[1,3-dithiolane-2,2'-bicyclo[3.3.1]nonane-6',2''-[1,3]dithiolane]](/img/structure/B14683162.png)
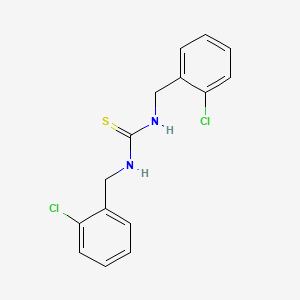
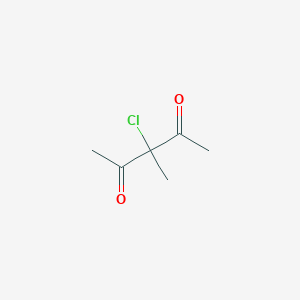
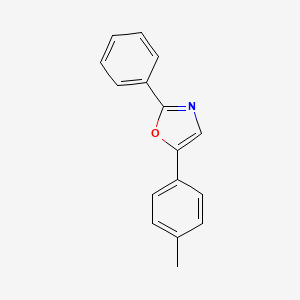

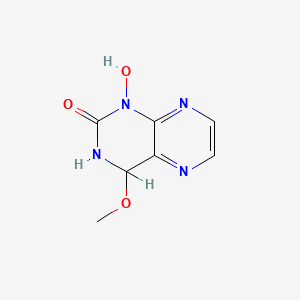
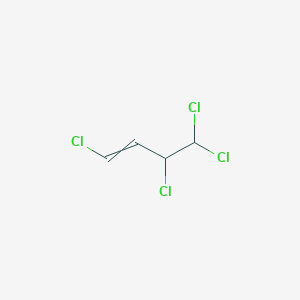
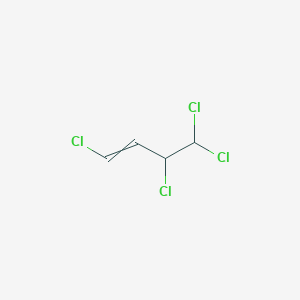

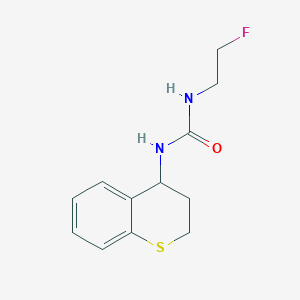
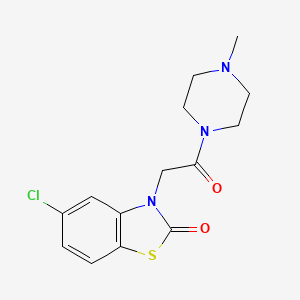
![Spiro[4.4]nonane-1,4-dione](/img/structure/B14683200.png)
